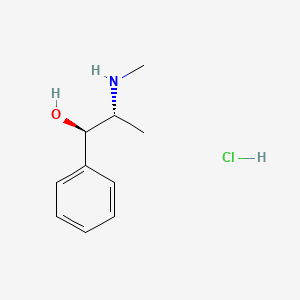
Pseudoephedrine, hydrochloride, (-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pseudoephedrine hydrochloride, (-)-, is a sympathomimetic amine commonly used as a decongestant to relieve nasal congestion caused by colds, allergies, or hay fever. It is a stereoisomer of ephedrine and is known for its ability to shrink swollen nasal mucous membranes, thereby reducing tissue hyperemia, edema, and nasal congestion .
准备方法
Synthetic Routes and Reaction Conditions
Pseudoephedrine hydrochloride can be synthesized through various methods. One common method involves the reduction of ephedrine or its derivatives. The synthesis can also be achieved through the reaction of benzaldehyde with nitroethane, followed by reduction and subsequent conversion to pseudoephedrine .
Industrial Production Methods
In industrial settings, pseudoephedrine hydrochloride is often produced through the extraction of ephedrine from the Ephedra plant, followed by chemical modification. Another method involves the synthesis from L-phenylacetylcarbinol, which is then converted to pseudoephedrine hydrochloride through a series of chemical reactions .
化学反应分析
Types of Reactions
Pseudoephedrine hydrochloride undergoes various chemical reactions, including:
Oxidation: Pseudoephedrine can be oxidized to form norephedrine.
Reduction: It can be reduced to methamphetamine, a potent central nervous system stimulant.
Substitution: Pseudoephedrine can undergo substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or red phosphorus with iodine are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
Oxidation: Norephedrine
Reduction: Methamphetamine
Substitution: Various halogenated derivatives of pseudoephedrine
科学研究应用
Pseudoephedrine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on the central nervous system and its role as a sympathomimetic agent.
Medicine: Widely used as a decongestant in over-the-counter medications.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of methamphetamine.
作用机制
Pseudoephedrine hydrochloride exerts its effects by acting as a norepinephrine releasing agent. It displaces norepinephrine from storage vesicles in presynaptic neurons, making it available to activate alpha and beta adrenergic receptors. This leads to vasoconstriction, which reduces nasal congestion by decreasing blood flow to the nasal mucosa .
相似化合物的比较
Similar Compounds
Ephedrine: Similar in structure but has a hydroxyl group in a different configuration.
Phenylephrine: Another decongestant with a similar mechanism of action but different chemical structure.
Phenylpropanolamine: Shares structural similarities but has different pharmacological effects
Uniqueness
Pseudoephedrine hydrochloride is unique due to its specific stereochemistry, which influences its pharmacodynamics and pharmacokinetics. Unlike phenylephrine, pseudoephedrine has a higher incidence of central nervous system stimulant effects due to its ability to cross the blood-brain barrier .
属性
CAS 编号 |
670-40-6 |
|---|---|
分子式 |
C10H16ClNO |
分子量 |
201.69 g/mol |
IUPAC 名称 |
(1R,2R)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10+;/m1./s1 |
InChI 键 |
BALXUFOVQVENIU-SCYNACPDSA-N |
手性 SMILES |
C[C@H]([C@@H](C1=CC=CC=C1)O)NC.Cl |
规范 SMILES |
CC(C(C1=CC=CC=C1)O)NC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



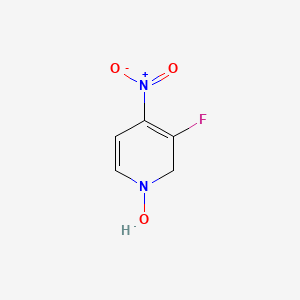

![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt](/img/structure/B13414311.png)
![Cholane Glycine Deriv.; Ethyl 2-((R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate](/img/structure/B13414315.png)
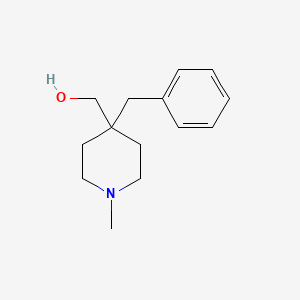
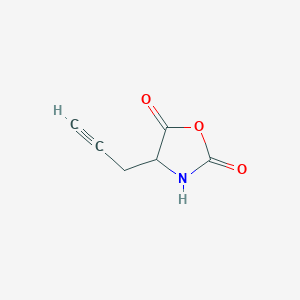

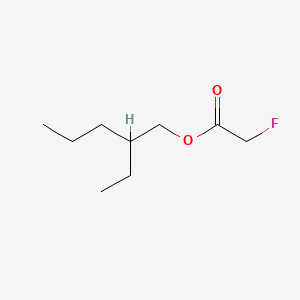
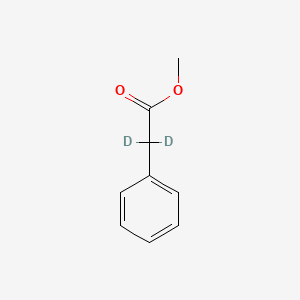
![Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B13414333.png)
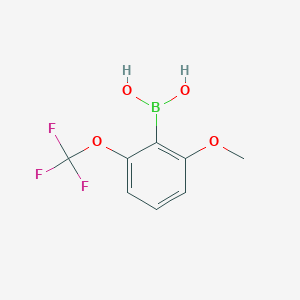
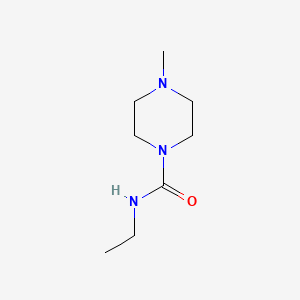
![4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol](/img/structure/B13414354.png)
